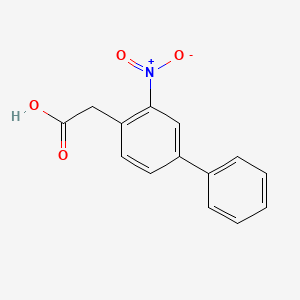
3-Nitro-biphenyl-4-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-biphenyl-4-acetic acid is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
3-Nitro-biphenyl-4-acetic acid has been investigated for its antimicrobial properties. Studies indicate that derivatives of nitro-substituted biphenyl compounds exhibit selective activity against various pathogens. For instance, compounds similar to this compound have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, through mechanisms involving nitroreductase activation .
Case Study: Antichagasic Activity
In a study evaluating 3-nitro-1H-1,2,4-triazole-based compounds, it was found that certain nitro derivatives demonstrated significant antichagasic activity in vivo. These findings suggest that similar structures, including this compound, may hold promise as therapeutic agents .
| Compound | Activity Against T. cruzi | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Significant | <1 | >200 |
| This compound | Potential (needs evaluation) | TBD | TBD |
Material Science
Synthesis of Metal-Organic Frameworks
this compound can be utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are known for their porosity and ability to encapsulate guest molecules, making them suitable for applications in gas storage and separation technologies. The integration of nitro groups enhances the electronic properties of the frameworks, potentially improving their catalytic activities .
Case Study: Guest Encapsulation
Research has shown that MOFs synthesized using biphenyl derivatives can encapsulate various organic molecules effectively. This property is critical for applications in drug delivery and environmental remediation .
Environmental Applications
Biodegradation Studies
Research into the biodegradation of biphenyl-related compounds indicates that this compound may serve as a model compound for studying microbial degradation pathways. Understanding how microorganisms break down such compounds can provide insights into bioremediation strategies for contaminated environments .
| Compound | Microbial Degradation Pathway | Key Findings |
|---|---|---|
| This compound | Ortho cleavage pathway | Degradation products include phenolic acids |
Analytical Chemistry
Detection and Quantification
The compound is also relevant in analytical chemistry, where it can be used as a standard in chromatographic techniques like HPLC and LC-MS for the detection of nitro compounds in environmental samples. Its unique chemical structure allows for effective differentiation from other similar compounds during analysis .
特性
分子式 |
C14H11NO4 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
2-(2-nitro-4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11NO4/c16-14(17)9-12-7-6-11(8-13(12)15(18)19)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChIキー |
PBPINVZBVWMQCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













